Synthesis and Isotopic Purity of Nitrilotriacetic Acid-d9: A Technical Guide
Synthesis and Isotopic Purity of Nitrilotriacetic Acid-d9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and isotopic purity analysis of Nitrilotriacetic acid-d9 (NTA-d9). NTA-d9 serves as a critical internal standard in quantitative mass spectrometry-based analyses due to its chemical similarity to its non-deuterated counterpart and its distinct mass shift. This document outlines a probable synthetic route, detailed analytical methodologies for verifying isotopic enrichment, and presents relevant quantitative data.
Introduction
Nitrilotriacetic acid (NTA) is a polyamino-carboxylic acid widely used as a chelating agent. Its deuterated isotopologue, Nitrilotriacetic acid-d9 (NTA-d9), where nine hydrogen atoms have been replaced by deuterium (B1214612), is an invaluable tool in analytical chemistry. Specifically, it is employed as an internal standard for the accurate quantification of NTA in various matrices, mitigating variabilities in sample preparation and instrument response. The utility of NTA-d9 is contingent on its high isotopic purity and well-characterized nature.
Synthesis of Nitrilotriacetic Acid-d9
Proposed Synthetic Pathway
The synthesis of NTA-d9 can be logically achieved by reacting deuterated chloroacetic acid with deuterated ammonia (B1221849) in an aqueous alkaline medium. The nine deuterium atoms are incorporated from the three molecules of chloroacetic acid-d2 and the deuterated ammonia.
Reaction:
3 ClCD₂COOD (Chloroacetic acid-d2) + ND₃ (Ammonia-d3) → N(CD₂COOD)₃ (Nitrilotriacetic acid-d9) + 3 HCl
Experimental Protocol: Synthesis
The following protocol is a generalized procedure based on known methods for NTA synthesis.[2][3]
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Preparation of Sodium Chloroacetate-d2: In a reaction vessel, dissolve Chloroacetic acid-d2 in an appropriate amount of D₂O. Cool the solution in an ice bath.
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Slowly add a solution of sodium hydroxide (B78521) in D₂O to the Chloroacetic acid-d2 solution while stirring, maintaining a low temperature to produce Sodium Chloroacetate-d2.
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Reaction with Ammonia-d3: To the Sodium Chloroacetate-d2 solution, add a solution of Ammonia-d3 in D₂O.
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Heat the reaction mixture under controlled conditions to facilitate the nucleophilic substitution reaction. The reaction progress can be monitored by techniques such as HPLC.
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Acidification and Isolation: After the reaction is complete, cool the mixture.
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Acidify the solution with a strong acid (e.g., HCl in D₂O) to a pH of approximately 1.0-3.0 to precipitate the Nitrilotriacetic acid-d9.[2]
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Purification: The precipitated NTA-d9 is collected by filtration, washed with cold D₂O to remove impurities, and then dried under vacuum. Further purification can be achieved by recrystallization.
Synthesis Workflow Diagram
Isotopic Purity Analysis
The determination of isotopic purity is crucial to validate the synthesis and to ensure the suitability of NTA-d9 as an internal standard. The primary techniques for this analysis are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.[4]
Mass Spectrometry
Mass spectrometry (MS) is used to determine the isotopic distribution and the average deuterium incorporation. Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of NTA, which requires derivatization to increase volatility.[5][6]
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Derivatization (Esterification):
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Accurately weigh a small amount of the synthesized NTA-d9.
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Add a solution of boron trifluoride in methanol (B129727) (or another suitable alcohol).[5][6]
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Heat the mixture to form the corresponding tri-ester of NTA-d9.
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After cooling, extract the ester into an organic solvent (e.g., hexane).
-
-
GC-MS Analysis:
-
Inject an aliquot of the organic extract into the GC-MS system.
-
Gas Chromatography: Use a suitable capillary column (e.g., DB-5ms) to separate the NTA-d9 tri-ester from any impurities.[7]
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Mass Spectrometry: Operate the mass spectrometer in full scan mode to identify the molecular ion cluster of the derivatized NTA-d9.
-
-
Data Analysis:
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Determine the relative intensities of the mass isotopologues (M+0, M+1, M+2, etc.) in the molecular ion cluster.
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Calculate the isotopic enrichment by comparing the observed isotopic distribution to the theoretical distribution for the desired level of deuteration.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the positions of the deuterium atoms and to provide an independent measure of isotopic purity. Both ¹H and ²H NMR are valuable.
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Sample Preparation: Dissolve a small amount of the synthesized NTA-d9 in a suitable NMR solvent (e.g., DMSO-d6).
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¹H NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum.
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The absence or significant reduction of signals corresponding to the CH₂ and OH protons of NTA confirms successful deuteration at these positions.
-
Integration of any residual proton signals against a known standard can provide a quantitative measure of isotopic purity.
-
-
²H NMR Spectroscopy:
-
Acquire a ²H NMR spectrum.
-
The presence of signals at chemical shifts corresponding to the deuterated positions confirms the location of the deuterium labels.
-
Analytical Workflow Diagram
Quantitative Data
Quantitative data for the synthesis and purity of NTA-d9 is critical for its application. While specific batch data from a laboratory synthesis is not published, data from commercial suppliers provides a benchmark for high-purity NTA-d9.
| Parameter | Value | Method | Reference |
| Chemical Formula | C₆D₉NO₆ | - | - |
| Molecular Weight | 200.19 g/mol | - | - |
| Isotopic Purity | ≥98 atom % D | Mass Spectrometry | Commercial Supplier Data |
| Chemical Purity | ≥98% | HPLC/GC | Commercial Supplier Data |
| Melting Point | 245 °C (lit.) | - | - |
Note: The isotopic purity of ≥98 atom % D indicates that, on average, at least 98% of the nine specified hydrogen positions are occupied by deuterium atoms.
Conclusion
The synthesis of Nitrilotriacetic acid-d9 can be effectively achieved by adapting established protocols for NTA using deuterated starting materials. Rigorous analytical characterization using mass spectrometry and NMR spectroscopy is essential to confirm the high isotopic and chemical purity required for its use as an internal standard in sensitive analytical methods. The methodologies and data presented in this guide provide a comprehensive framework for researchers and drug development professionals working with NTA-d9.
References
- 1. Nitrilotriacetic acid - Wikipedia [en.wikipedia.org]
- 2. CN102633663B - Clean technique for producing nitrilotriacetic acid - Google Patents [patents.google.com]
- 3. Nitrilotriacetic acid synthesis - chemicalbook [chemicalbook.com]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. canadacommons.ca [canadacommons.ca]
- 6. canadacommons.ca [canadacommons.ca]
- 7. Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards - PMC [pmc.ncbi.nlm.nih.gov]
